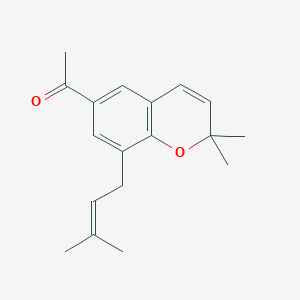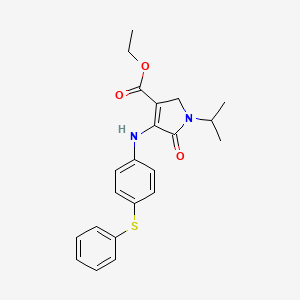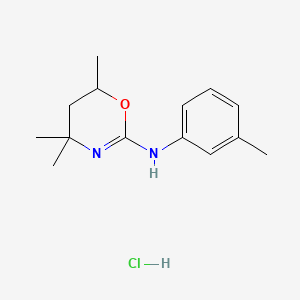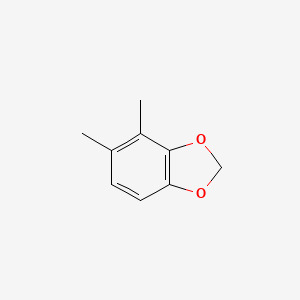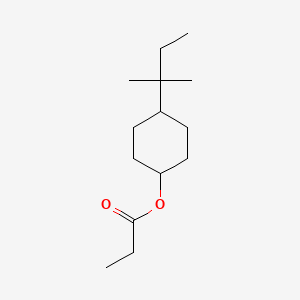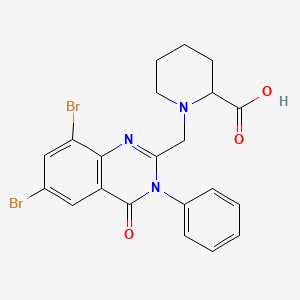
3-Methoxybutyl 3-methoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybutyl 3-methoxypropanoate is an organic compound with the molecular formula C9H18O4. It is an ester formed from the reaction of 3-methoxybutanol and 3-methoxypropanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 3-methoxypropanoate typically involves the esterification reaction between 3-methoxybutanol and 3-methoxypropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxybutyl 3-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methoxybutanol and 3-methoxypropanoic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Reducing agents like LiAlH4.
Major Products Formed
Hydrolysis: 3-Methoxybutanol and 3-methoxypropanoic acid.
Transesterification: Different esters and alcohols.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
3-Methoxybutyl 3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-Methoxybutyl 3-methoxypropanoate primarily involves its hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. The hydrolysis results in the formation of 3-methoxybutanol and 3-methoxypropanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved in these processes depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methoxypropanoate: An ester with a similar structure but different alkoxy group.
Ethyl 3-methoxypropanoate: Another ester with a different alkoxy group.
3-Methoxybutyl acetate: An ester with a different carboxylate group.
Uniqueness
3-Methoxybutyl 3-methoxypropanoate is unique due to its specific combination of 3-methoxybutanol and 3-methoxypropanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including organic synthesis and industrial production.
Propiedades
Número CAS |
7249-04-9 |
|---|---|
Fórmula molecular |
C9H18O4 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-methoxybutyl 3-methoxypropanoate |
InChI |
InChI=1S/C9H18O4/c1-8(12-3)4-7-13-9(10)5-6-11-2/h8H,4-7H2,1-3H3 |
Clave InChI |
MVGQTFDWKAKTDW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)CCOC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


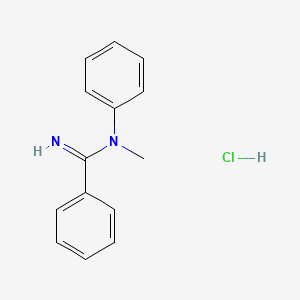
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)

![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)
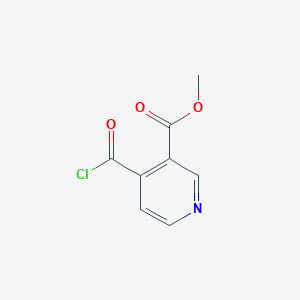
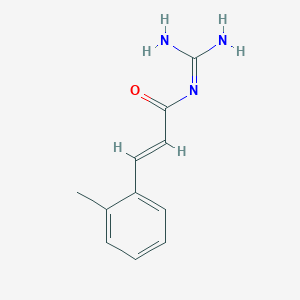

![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
